molecular formula C26H23FN2O4 B15083708 5-(4-ethoxyphenyl)-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-1-(4-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one

5-(4-ethoxyphenyl)-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-1-(4-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B15083708
M. Wt: 446.5 g/mol
InChI Key: LXTORCQTACNJKN-GYHWCHFESA-N
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Description

“5-(4-ethoxyphenyl)-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-1-(4-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one” is a complex organic compound that features multiple functional groups, including an ethoxyphenyl group, a fluoro-methylbenzoyl group, a hydroxy group, and a pyridinylmethyl group. Compounds with such diverse functional groups often exhibit unique chemical properties and biological activities, making them of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-(4-ethoxyphenyl)-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-1-(4-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one” likely involves multiple steps, including:

  • Formation of the pyrrol-2-one core.
  • Introduction of the ethoxyphenyl group.
  • Addition of the fluoro-methylbenzoyl group.
  • Attachment of the pyridinylmethyl group.
  • Hydroxylation at the appropriate position.

Each step would require specific reagents, catalysts, and reaction conditions, such as temperature, pressure, and solvents.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

    Reduction: The fluoro-methylbenzoyl group can undergo reduction to form a corresponding alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the fluoro-methylbenzoyl group would yield an alcohol.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Study of Reaction Mechanisms: Helps in understanding the mechanisms of various organic reactions.

Biology

    Biological Activity: Potential use in studying biological pathways and interactions due to its multiple functional groups.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

Industry

    Material Science: Possible applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-methoxyphenyl)-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-1-(4-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one
  • 5-(4-ethoxyphenyl)-4-(3-chloro-4-methylbenzoyl)-3-hydroxy-1-(4-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

The unique combination of functional groups in “5-(4-ethoxyphenyl)-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-1-(4-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one” may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C26H23FN2O4

Molecular Weight

446.5 g/mol

IUPAC Name

(4Z)-5-(4-ethoxyphenyl)-4-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-1-(pyridin-4-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C26H23FN2O4/c1-3-33-20-8-6-18(7-9-20)23-22(24(30)19-5-4-16(2)21(27)14-19)25(31)26(32)29(23)15-17-10-12-28-13-11-17/h4-14,23,30H,3,15H2,1-2H3/b24-22-

InChI Key

LXTORCQTACNJKN-GYHWCHFESA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2/C(=C(\C3=CC(=C(C=C3)C)F)/O)/C(=O)C(=O)N2CC4=CC=NC=C4

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(C3=CC(=C(C=C3)C)F)O)C(=O)C(=O)N2CC4=CC=NC=C4

Origin of Product

United States

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